Cas no 2229384-75-0 (tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate)

Tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate is a specialized organic compound featuring a brominated thiophene core with a tert-butoxycarbonyl (Boc)-protected amine and a ketone functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The bromine substituent offers reactivity for cross-coupling reactions, while the Boc group provides stability and selective deprotection options. Its well-defined reactivity profile ensures utility in multi-step synthetic routes. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for consistent performance in downstream applications.
tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate structure
2229384-75-0 structure
Product Name:tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate
CAS No:2229384-75-0
MF:C13H18BrNO3S
MW:348.255921840668
CID:6074087
PubChem ID:165779952
Update Time:2025-06-11

tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate
    • EN300-1901020
    • 2229384-75-0
    • tert-butyl N-[2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-yl]carbamate
    • Inchi: 1S/C13H18BrNO3S/c1-8-6-9(14)10(19-8)13(5,7-16)15-11(17)18-12(2,3)4/h6-7H,1-5H3,(H,15,17)
    • InChI Key: NEMBBICKBCIXMB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)SC=1C(C=O)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 347.01908g/mol
  • Monoisotopic Mass: 347.01908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 83.6Ų

tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate

Research Brief on tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate (CAS: 2229384-75-0)

The compound tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate (CAS: 2229384-75-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiophene and carbamate functional groups, serves as a critical intermediate in the synthesis of novel bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and protease-targeting therapeutics.

One of the key areas of research involving this compound is its role in the synthesis of small-molecule inhibitors for protein kinases. Kinases are pivotal in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The presence of the 3-bromo-5-methylthiophen-2-yl moiety in the compound provides a versatile scaffold for further chemical modifications, enabling the development of highly selective kinase inhibitors. Recent publications have highlighted its use in the design of allosteric inhibitors targeting specific kinase domains, offering promising therapeutic avenues.

Another notable application of tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate is in the field of protease inhibitors. Proteases play crucial roles in numerous physiological and pathological processes, making them attractive targets for drug development. Researchers have utilized this compound as a building block to synthesize peptidomimetics that mimic natural protease substrates. These synthetic analogs exhibit enhanced stability and bioavailability, addressing some of the limitations associated with peptide-based therapeutics. Recent preclinical studies have demonstrated the efficacy of these derivatives in inhibiting viral proteases, suggesting potential applications in antiviral therapy.

In addition to its pharmacological applications, the compound has also been investigated for its chemical properties and reactivity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and purity. Furthermore, computational modeling studies have provided insights into its conformational flexibility and interaction with biological targets. These findings are instrumental in optimizing the compound's synthetic routes and improving its yield and scalability for industrial applications.

Despite the promising advancements, challenges remain in the development of therapeutics based on this compound. Issues such as off-target effects, metabolic stability, and toxicity need to be addressed through rigorous preclinical testing. However, the ongoing research efforts underscore the potential of tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate as a valuable tool in drug discovery. Future studies are expected to focus on expanding its applications, exploring novel derivatives, and advancing lead compounds into clinical trials.

In conclusion, the compound tert-butyl N-2-(3-bromo-5-methylthiophen-2-yl)-1-oxopropan-2-ylcarbamate (CAS: 2229384-75-0) represents a versatile and promising scaffold in medicinal chemistry. Its applications in kinase and protease inhibitor development, coupled with its well-characterized chemical properties, make it a subject of ongoing research. As the field progresses, this compound is likely to play a pivotal role in the discovery of next-generation therapeutics for a wide range of diseases.

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